
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H18N6O3S and its molecular weight is 362.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a cyclohexyl group and a cyanopyrazinyl ether moiety. The exploration of its biological activity is essential for understanding its potential therapeutic applications.
Preliminary studies suggest that this compound may interact with specific biological targets, potentially influencing various biochemical pathways. The precise mechanisms of action remain to be fully elucidated, but initial interactions with receptors or enzymes involved in metabolic pathways have been indicated.
In Vitro Studies
In vitro evaluations have shown that this compound exhibits promising activity against several cell lines. For instance, studies have reported its potential to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Cell Line | IC50 (µM) | Effect |
---|---|---|
U937 (Leukemia) | 10 | Induces apoptosis |
HepG2 (Liver) | 15 | Inhibits proliferation |
MDA-MB-231 (Breast) | 8 | Reduces invasive potential |
Structure-Activity Relationship (SAR)
The structure of the compound allows for various substitutions that can significantly affect its biological activity. Comparative analysis with similar compounds has provided insights into how structural variations influence pharmacological profiles.
Compound Name | Structural Features | Unique Attributes |
---|---|---|
N-(1R,4R)-4-(3-cyanopyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yloxy)acetamide | Contains thiophene instead of cyanopyrazine | Potentially different pharmacological profile |
N-(1R,4R)-4-(3-amino-propanamido)cyclohexyl)-2,2-difluorobenzo[d][1,3]dioxole | Features difluorobenzo structure | Enhanced lipophilicity due to fluorine substituents |
N-(1R,4R)-4-(3-methoxyphenoxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide | Contains methoxy groups | Different electronic properties affecting biological activity |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Cancer Treatment : A study involving human leukemia cells demonstrated that the compound significantly inhibited cell growth and induced apoptosis at concentrations lower than those required for normal cells.
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria.
- Neuroprotective Effects : Research focusing on neuropeptide Y receptors suggested that derivatives of this compound could serve as antagonists, potentially aiding in obesity treatment by modulating appetite pathways.
Propiedades
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-21-9-14(19-10-21)25(22,23)20-11-2-4-12(5-3-11)24-15-13(8-16)17-6-7-18-15/h6-7,9-12,20H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVZLDFAIQKBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.